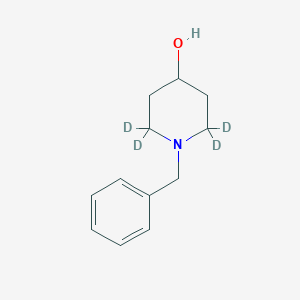
1-(4-méthoxyphényl)propan-1-ol
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1-propanol, also known as 1-(4-Methoxyphenyl)-1-propanol, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)-1-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406923. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Synthèse de médicaments antihypertenseurs
1-(4-méthoxyphényl)propan-1-ol : est utilisé dans la synthèse de l’urapidil, un médicament antihypertenseur . L’urapidil agit comme un α-bloqueur, abaissant la tension artérielle sans affecter la fréquence cardiaque. Il peut traverser la barrière hémato-encéphalique et activer le récepteur 5HT-1A, offrant une activité antihypertensive centrale. Le rôle de ce composé dans la synthèse du médicament souligne son importance dans le développement de traitements contre l’hypertension.
Synthèse organique : Intermédiaire pour les molécules complexes
En chimie organique, This compound sert d’intermédiaire polyvalent. Il est utilisé dans la préparation de phosphines tertiaires, qui sont cruciales dans la catalyse par les métaux de transition et l’organocatalyse en raison de leur capacité à former des complexes stables avec les métaux . La flexibilité structurale de ce composé permet la création d’un large éventail de dérivés de phosphine aux propriétés variées.
Science des matériaux : Monomère pour les ligands organiques poreux
Le composé est un candidat monomère pour la création de nouveaux ligands organiques poreux. Ces matériaux ont des applications dans le stockage de gaz, les technologies de séparation et la catalyse en raison de leur surface élevée et de leurs structures de pores réglables . Le groupe méthoxy dans This compound peut influencer la porosité et la fonctionnalité des matériaux résultants.
Chimie analytique : Normes chromatographiques
This compound : est utilisé en chimie analytique comme une norme dans l’analyse chromatographique en raison de ses propriétés physiques et chimiques bien définies . Sa présence peut aider à l’étalonnage des instruments et à garantir la précision des méthodes analytiques, en particulier dans l’analyse qualitative et quantitative de mélanges complexes.
Biochimie : Étude des réactions enzymatiques
En biochimie, ce composé peut être utilisé pour étudier les réactions enzymatiques impliquant les alcool déshydrogénases . Ces enzymes jouent un rôle essentiel dans le métabolisme des alcools dans l’organisme, et This compound peut servir de substrat pour comprendre leur cinétique et leur mécanisme d’action.
Utilisations industrielles : Industrie des parfums et des arômes
En raison de ses propriétés aromatiques agréables, This compound trouve une application dans l’industrie des parfums et des arômes. Il peut être incorporé dans les parfums, les eaux de Cologne et divers produits alimentaires pour conférer un parfum ou un profil aromatique spécifique, améliorant ainsi l’expérience sensorielle .
Safety and Hazards
1-(4-Methoxyphenyl)-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-1-propanol. One direction is to further investigate its mechanism of action in order to identify specific targets for drug development. Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884149 | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-60-0 | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, alpha-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethyl-p-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-methoxyphenyl)propan-1-ol in the context of natural product synthesis?
A1: 1-(4-methoxyphenyl)propan-1-ol serves as a key intermediate in the synthesis of anethole [], a flavoring agent found naturally in anise, fennel, and star anise. This compound can be efficiently converted to anethole through a green chemistry approach involving Meerwein-Pondorf-Verley (MPV) reduction followed by dehydration []. This method offers a sustainable alternative to traditional anethole production, which relies heavily on the extraction from natural oils.
Q2: How does the structure of 1-(4-methoxyphenyl)propan-1-ol relate to its potential as a chiral building block?
A2: 1-(4-methoxyphenyl)propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality makes it a valuable starting material for synthesizing enantiomerically pure compounds. Research shows that specific bacteria, like Weissella paramesenteroides N7, can selectively reduce the corresponding ketone, 1-(4-methoxyphenyl) propan-1-one, to yield (R)-1-(4-methoxyphenyl) propan-1-ol with high enantiomeric excess (>99%) []. This biocatalytic approach highlights the potential of using 1-(4-methoxyphenyl)propan-1-ol as a building block for chiral drug synthesis and other applications demanding enantiopure compounds.
Q3: What insights do human metabolic studies provide about 1-(4-methoxyphenyl)propan-1-ol?
A3: Research on the metabolism of structurally similar compounds like trans-anethole and p-propylanisole in human volunteers provides valuable insights []. These studies revealed that 1-(4-methoxyphenyl)propan-1-ol is a minor metabolite of p-propylanisole in humans []. The primary metabolic pathway for these compounds involves side-chain oxidation, with 4-methoxyhippuric acid being a major metabolite []. This information contributes to understanding the metabolic fate of 1-(4-methoxyphenyl)propan-1-ol and its related compounds in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


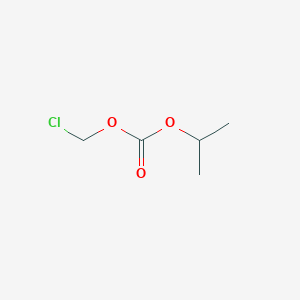
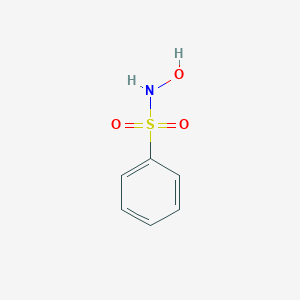


![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)
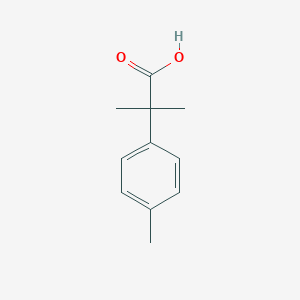
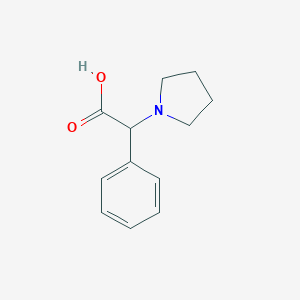


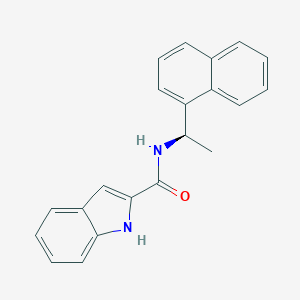
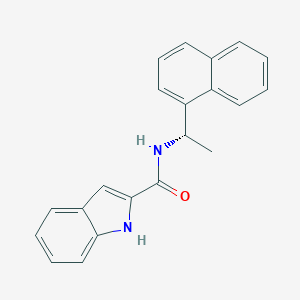
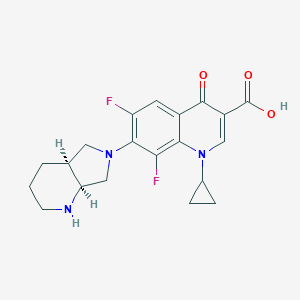
![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
